

1-(2-Amino-4-chlorophenyl)ethanone chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(2-Amino-4-chlorophenyl)ethanone
Cat. No.:	B2875990

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **1-(2-Amino-4-chlorophenyl)ethanone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-4-chlorophenyl)ethanone (CAS No: 39061-72-8) is a substituted aromatic ketone of significant interest in synthetic and medicinal chemistry. Its unique trifunctional arrangement—an aromatic amine, a halogenated phenyl ring, and a methyl ketone—renders it a versatile precursor for the synthesis of a wide array of heterocyclic compounds, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications, grounded in established experimental data to support advanced research and development.

Introduction and Molecular Overview

1-(2-Amino-4-chlorophenyl)ethanone is a solid organic compound featuring a chlorine atom at position 4 and an amino group at position 2 of an acetophenone core. The interplay between the electron-donating amino group ($-\text{NH}_2$) and the electron-withdrawing chloro ($-\text{Cl}$) and acetyl ($-\text{COCH}_3$) groups defines its chemical behavior, influencing both the reactivity of the aromatic ring and the functional groups themselves. This structural motif is a common pharmacophore

and a key building block in the synthesis of pharmaceuticals, most notably as a precursor to benzodiazepine derivatives and other centrally active agents.[1][2]

Molecular Identifiers:

- CAS Number: 39061-72-8[3]
- Molecular Formula: C₈H₈CINO[4]
- Molecular Weight: 169.61 g/mol [5]
- InChI Key: YJWZHHLRVPCSGP-UHFFFAOYSA-N[4]

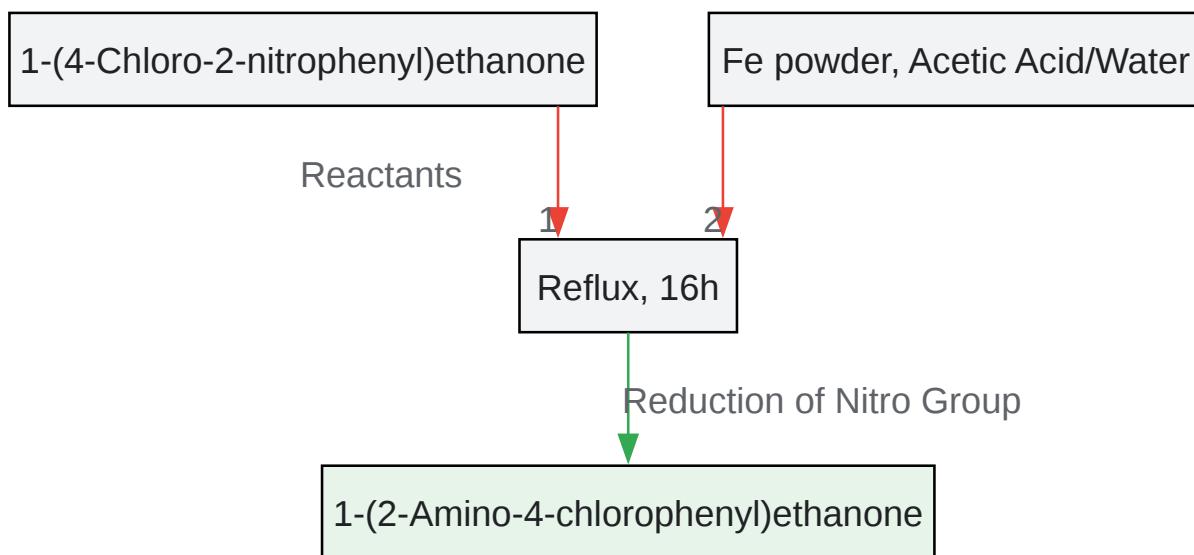
Physicochemical Properties

The physical state and solubility of **1-(2-Amino-4-chlorophenyl)ethanone** are critical for its handling, storage, and application in various reaction conditions.

Property	Value	Source(s)
Physical Form	Solid	[4]
Appearance	Yellow Solid	[6]
Melting Point	90 °C	[6]
Storage	Keep in dark place, inert atmosphere, 2-8°C	[4]

Synthesis and Mechanistic Pathways

The primary and most efficient synthesis of **1-(2-Amino-4-chlorophenyl)ethanone** involves the reduction of its nitro precursor, 1-(4-chloro-2-nitrophenyl)ethanone. This transformation is a cornerstone of aromatic chemistry, leveraging the robust conversion of a nitro group to an amine.


Protocol: Reductive Amination of 1-(4-chloro-2-nitrophenyl)ethanone

This protocol describes a common laboratory-scale synthesis achieving high yield.[\[6\]](#)

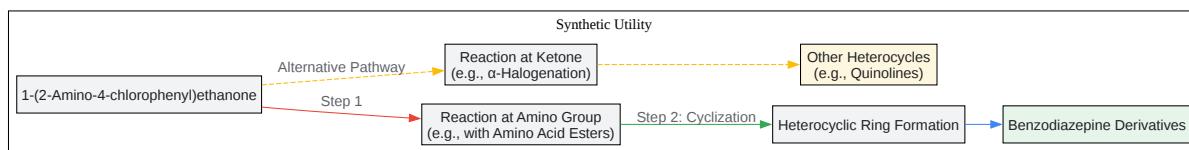
Causality: The choice of iron powder in acetic acid is a classic and cost-effective method for nitro group reduction (a form of the Béchamp reduction). Iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III), while the nitro group is reduced to the amine. The acidic medium (acetic acid) facilitates the reaction and helps dissolve the iron salts formed.

Step-by-Step Methodology:

- **Reaction Setup:** Suspend 1-(4-chloro-2-nitrophenyl)ethanone (1.0 eq) and iron powder (4.0 eq) in a 1:1 solvent mixture of acetic acid and water.
- **Heating:** Heat the reaction mixture to reflux and maintain vigorous stirring for approximately 16 hours.
- **Work-up:** After cooling the mixture to room temperature, neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.[\[6\]](#)
- **Extraction:** Extract the product from the aqueous mixture using ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
- **Drying and Concentration:** Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the resulting residue via silica gel column chromatography (e.g., using an eluent system of ethyl acetate/petroleum ether) to yield the final product as a yellow solid.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1-(2-Amino-4-chlorophenyl)ethanone**.


Chemical Reactivity and Applications in Drug Discovery

The reactivity of **1-(2-Amino-4-chlorophenyl)ethanone** is dictated by its three primary functional groups:

- Aromatic Amine (-NH₂): This group is nucleophilic and can undergo a variety of reactions including acylation, alkylation, and diazotization. It is the key reactive site for the construction of heterocyclic rings.
- Ketone (-COCH₃): The carbonyl group can undergo nucleophilic addition, and the α -protons are acidic, allowing for enolate formation and subsequent reactions like α -halogenation.
- Aromatic Ring: The ring is activated by the -NH₂ group (an ortho-, para-director) and deactivated by the -Cl and -COCH₃ groups. Electrophilic aromatic substitution is possible, but the positions are directed by the interplay of these groups.

Core Application: Precursor to Benzodiazepines

A significant application of this compound is in the synthesis of 1,4-benzodiazepines, a class of drugs with anxiolytic, sedative, and anticonvulsant properties.[1][7] The general synthetic strategy involves the reaction of a 2-amino-substituted acetophenone or benzophenone with an amino acid derivative, leading to the formation of the characteristic seven-membered diazepine ring.[1] The presence of the chlorine atom at position 4 of the phenyl ring often correlates with enhanced pharmacological activity in the final benzodiazepine product.

[Click to download full resolution via product page](#)

Caption: Reactivity and role as a key intermediate in synthesis.

Spectroscopic and Analytical Data

While a complete, published spectrum for **1-(2-Amino-4-chlorophenyl)ethanone** is not readily available in public databases, its structure can be confirmed by standard analytical techniques. The expected spectral characteristics are inferred from its constituent parts and data from closely related analogs.[8][9][10]

- ^1H NMR: Expected signals would include a singlet for the acetyl methyl protons (~2.5 ppm), signals for the aromatic protons in the 6.5-7.5 ppm range, and a broad singlet for the amino protons. The splitting pattern of the aromatic signals would be characteristic of a 1,2,4-trisubstituted benzene ring.
- ^{13}C NMR: Signals would be present for the methyl carbon (~28 ppm), the carbonyl carbon (~198 ppm), and six distinct aromatic carbons, with their chemical shifts influenced by the attached substituents.

- IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine ($\sim 3300\text{-}3500\text{ cm}^{-1}$), a strong C=O stretching vibration for the ketone ($\sim 1670\text{ cm}^{-1}$), and C-Cl stretching in the fingerprint region.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed, along with a characteristic $M+2$ peak with approximately one-third the intensity, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of a methyl group ($[M-15]^+$) and an acetyl group ($[M-43]^+$).

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on available safety data sheets for this compound and its analogs, the following guidelines should be observed.[4]

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
- Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[4]

Conclusion

1-(2-Amino-4-chlorophenyl)ethanone is a valuable and versatile chemical intermediate. Its well-defined synthesis and predictable reactivity at its multiple functional groups make it an essential building block for constructing complex heterocyclic systems. For researchers in drug discovery, a thorough understanding of its properties is fundamental to its effective use in developing next-generation therapeutics, particularly in the realm of central nervous system agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 2. nbinfo.com [nbinfo.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 1-(2-Amino-4-chlorophenyl)ethanone | 39061-72-8 [sigmaaldrich.com]
- 5. GSRS [precision.fda.gov]
- 6. 1-(2-aMino-4-chlorophenyl)ethanone | 39061-72-8 [chemicalbook.com]
- 7. Palladium-Catalyzed Benzodiazepines Synthesis [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]
- To cite this document: BenchChem. [1-(2-Amino-4-chlorophenyl)ethanone chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2875990#1-2-amino-4-chlorophenyl-ethanone-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com